![molecular formula C9H6BrF3N2O3 B135072 N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide CAS No. 157554-76-2](/img/structure/B135072.png)

N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide

説明

Synthesis Analysis

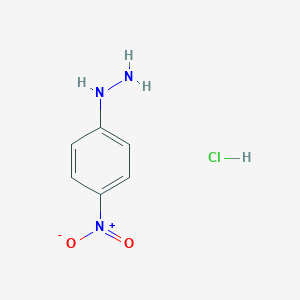

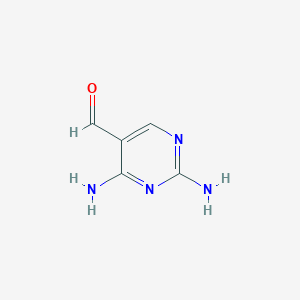

The synthesis of related acetamide derivatives involves multi-step reactions, including alkylation, nitration, bromination, and acetylation processes. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was achieved through alkylation of p-acetamidophenol followed by nitration, yielding a 92.2% product after optimization of reaction conditions . Similarly, the synthesis of various brominated and nitro-substituted acetamide derivatives was reported, indicating the feasibility of introducing bromo, nitro, and acetamido groups into the molecular structure .

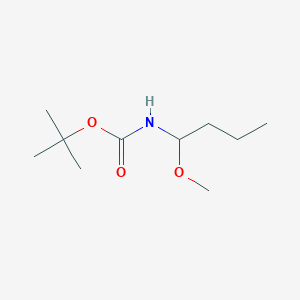

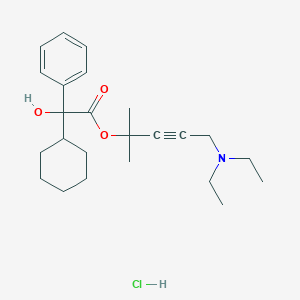

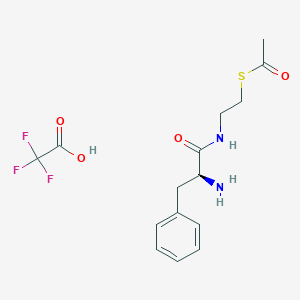

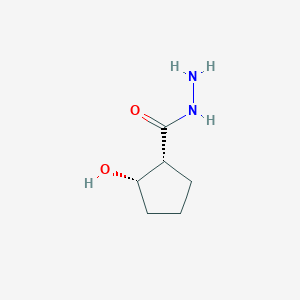

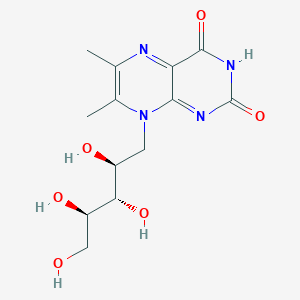

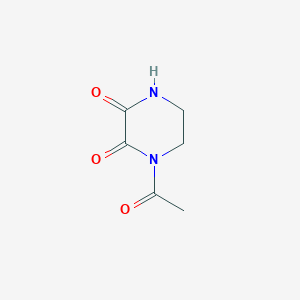

Molecular Structure Analysis

The molecular structures of acetamide derivatives are confirmed using techniques such as X-ray crystallography, NMR spectroscopy, and HRMS. For example, the crystal structure of (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide exhibits intermolecular hydrogen bonds and weak C-H...O contacts, with disordered nitro and fluorine atoms . These structural analyses provide insights into the potential molecular geometry and intermolecular interactions of "N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide."

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of functional groups such as nitro, bromo, and acetamido groups. These groups can participate in various chemical reactions, including addition, substitution, and redox reactions. For instance, N-bromoacetamide was used to introduce bromine and an acetamido group across an olefinic double bond . The presence of a nitro group can also affect the chemical shift of neighboring protons in NMR spectroscopy due to interactions with the acetamido group .

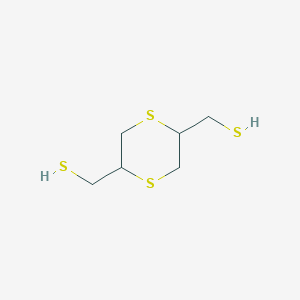

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are characterized by their melting points, solubility, and stability. The presence of substituents like trifluoromethyl groups can significantly influence these properties. For example, the introduction of a trifluoromethyl group in N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide affects its stereochemical non-rigidity, as observed in dynamic NMR spectroscopy . Additionally, the crystal packing and noncovalent interactions in these compounds are analyzed using Hirshfeld surface analysis and 3D energy framework approaches .

科学的研究の応用

Synthesis and Chemical Properties

Novel Synthesis Approaches : Research has explored the synthesis of derivatives of N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide, examining optimal conditions for reactions such as alkylation and nitration to produce compounds with potential applications in medicine and materials science (Zhang Da-yang, 2004).

Characterization and Applications : Studies on the synthesis and characterization of compounds based on N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide have highlighted their applications in creating materials with unique properties, such as enhanced solubility and potential for use in dye synthesis and pharmaceuticals (A. Al‐Sehemi et al., 2017).

Applications in Material Science

Metallophthalocyanines Synthesis : The compound has been used in the synthesis of new metallophthalocyanines with phenoxyacetamide units, demonstrating increased solubility and potential applications in dyeing fabrics and in photodynamic therapy (M. Ağırtaş & M. S. İzgi, 2009).

Optical and Photoreactive Properties : The photoreactivity of related compounds has been investigated for their potential use in material science, specifically looking at the effects of different solvents on the outcomes of photoreactions, which is crucial for the development of light-responsive materials (Y. Watanabe et al., 2015).

Potential Biomedical Applications

Anticancer Activity : Compounds synthesized from derivatives of N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide have been evaluated for their potential anticancer activities, showing promise as novel therapeutic agents (P. Rani et al., 2014).

Anti-Inflammatory and Analgesic Activities : The derivatives have also been assessed for anti-inflammatory and analgesic properties, indicating their potential utility in developing new pain management and anti-inflammatory drugs (P. Rani et al., 2016).

Safety And Hazards

特性

IUPAC Name |

N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3N2O3/c1-4(16)14-7-2-5(9(11,12)13)6(10)3-8(7)15(17)18/h2-3H,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLYLAWSMVHCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470979 | |

| Record name | N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |

CAS RN |

157554-76-2 | |

| Record name | N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157554-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135012.png)

![2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B135021.png)

![7-Methylbenz[a]anthracene](/img/structure/B135024.png)